molecular formula C9H18N2O B6588877 N-[2-(piperidin-3-yl)ethyl]acetamide CAS No. 1182921-56-7

N-[2-(piperidin-3-yl)ethyl]acetamide

Cat. No.: B6588877
CAS No.: 1182921-56-7
M. Wt: 170.25 g/mol
InChI Key: FCRLIUDMPRCZIU-UHFFFAOYSA-N
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Description

N-[2-(piperidin-3-yl)ethyl]acetamide is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-3-yl)ethyl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the acylation of 3-(2-aminoethyl)piperidine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield the corresponding N-oxide, while reduction with lithium aluminum hydride would produce the amine derivative.

Scientific Research Applications

N-[2-(piperidin-3-yl)ethyl]acetamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving piperidine derivatives, which are known for their biological activity.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: The compound may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-4-yl)ethyl]acetamide
  • N-[2-(piperidin-2-yl)ethyl]acetamide
  • N-[2-(pyrrolidin-3-yl)ethyl]acetamide

Uniqueness

N-[2-(piperidin-3-yl)ethyl]acetamide is unique due to the position of the substituent on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

N-[2-(piperidin-3-yl)ethyl]acetamide, also known as N-(2-piperidin-3-ylethyl)acetamide, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₂O
  • Molecular Weight : 171.26 g/mol
  • Functional Groups : Piperidine ring, ethyl group, acetamide group.

The compound exists primarily in its hydrochloride form (this compound hydrochloride), which enhances its solubility and stability in biological systems.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions .
  • Enzyme Inhibition : It has demonstrated inhibitory effects on key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
  • Antiviral Properties : Preliminary studies suggest that it may have antiviral activity, particularly against certain strains of viruses, although further research is needed .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Receptors : The compound binds to specific receptors in the central nervous system, modulating neurotransmitter activity and influencing signal transduction pathways.
  • Enzyme Interaction : It inhibits the activity of enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like serotonin and dopamine .

Case Studies and Experimental Data

  • Inhibitory Effects on MAO : A study evaluated the binding affinity of this compound against MAO-A and MAO-B using molecular docking techniques. The results indicated a significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders .
  • Acetylcholinesterase Inhibition : In vitro assays demonstrated that the compound effectively inhibits AChE activity, which is crucial for managing conditions characterized by cholinergic deficits .
  • Antiviral Screening : In a recent screening for antiviral drug candidates, this compound showed promising results against monkeypox virus proteins, indicating its potential utility in antiviral therapies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-(Piperidin-3-yl)acetamidePiperidine ring with an amide groupSimilar activity but lacks the ethyl extension
N-(2-Pyridin-3-yl)acetamideContains a pyridine instead of piperidineDifferent receptor selectivity
N-[2-(Morpholin-4-yl)ethyl]acetamideMorpholine ring instead of piperidineDistinct pharmacological profiles

This table highlights the structural diversity among compounds related to this compound and their potential implications in pharmacology.

Properties

CAS No.

1182921-56-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(2-piperidin-3-ylethyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-8(12)11-6-4-9-3-2-5-10-7-9/h9-10H,2-7H2,1H3,(H,11,12)

InChI Key

FCRLIUDMPRCZIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CCCNC1

Purity

95

Origin of Product

United States

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